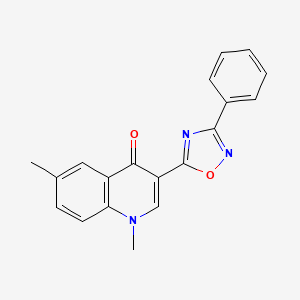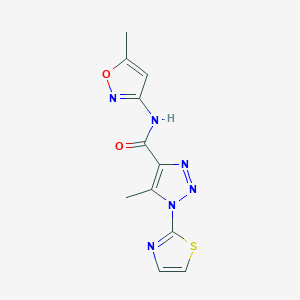
1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a type of quinoline, which is a heterocyclic aromatic compound that consists of a benzene ring fused with a pyridine ring. The compound has several unique properties that make it an ideal candidate for research in a variety of fields.
科学的研究の応用
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in scientific research. The compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a potential treatment for various types of cancer. Additionally, the compound has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s disease.
作用機序
The mechanism of action of 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, the compound may act as an antioxidant, which could potentially reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and antioxidant properties, which could potentially be beneficial for the treatment of various diseases. Additionally, the compound has been shown to have potential anti-cancer properties, and could potentially be used as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s disease.
実験室実験の利点と制限
The advantages of using 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one in lab experiments include its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without losing its activity. However, there are some limitations to the use of this compound in lab experiments. For example, the compound is not water-soluble and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) in order to be used in most experiments. Additionally, the compound is not very soluble in most organic solvents, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one. For example, further research is needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, research is needed to explore the potential use of the compound as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s disease. Finally, further research is needed to better understand the advantages and limitations of using this compound in laboratory experiments.
合成法
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most common method is the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of a base such as sodium hydroxide. This reaction produces the desired product in good yields. Other methods for synthesizing the compound include the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of a Lewis acid, and the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of an alkylating agent.
特性
IUPAC Name |
1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-8-9-16-14(10-12)17(23)15(11-22(16)2)19-20-18(21-24-19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPYMHGJJWNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6486837.png)
![2-methyl-5-[(3-methylphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486846.png)
![5-[(3-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486854.png)
![5-[(4-ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486857.png)

![5-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6486862.png)
![2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6486866.png)
![N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}naphthalene-1-carboxamide](/img/structure/B6486873.png)
![ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate](/img/structure/B6486881.png)
![5-[(2-chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486908.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B6486913.png)
![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486936.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)